1,4-二苯乙二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

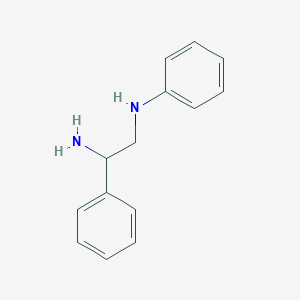

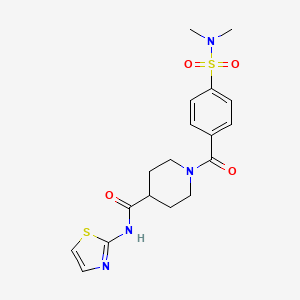

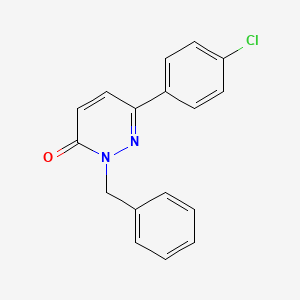

1,2-Diphenyl-1,2-ethylenediamine, also known as DPEN, is an organic compound with the formula H2NCHPhCHPhNH2, where Ph is phenyl (C6H5). DPEN exists as three stereoisomers: meso and two enantiomers S,S- and R,R-. The chiral diastereomers are used in asymmetric hydrogenation .

Synthesis Analysis

1,2-Diphenyl-1,2-ethylenediamine can be prepared from benzil by reductive amination . The chiral diastereomer, which is of greater value, can be resolved into the R,R- and S,S- enantiomers using tartaric acid as the resolving agent .Molecular Structure Analysis

The molecular formula of 1,4-Diphenylethylenediamine is C14H16N2. It has an average mass of 212.290 Da and a monoisotopic mass of 212.131348 Da .Chemical Reactions Analysis

DPEN is used in asymmetric catalysis. The N-tosylated derivative, TsDPEN, is a ligand precursor for catalysts for asymmetric transfer hydrogenation. For example, (cymene)Ru (S,S-TsDPEN) catalyzes the hydrogenation of benzil into (R,R)-hydrobenzoin .Physical And Chemical Properties Analysis

DPEN is a white solid with a melting point between 79 to 83 °C. It is slightly soluble in water .科学研究应用

- Chiral Solvating Agent in NMR Studies N1,2-Diphenylethane-1,2-diamine serves as a chiral solvating agent in nuclear magnetic resonance (NMR) studies. Researchers have explored its use as a chiral solvating agent (CSA) in the analysis of chiral carboxylic acids using 1H NMR spectroscopy.

- The compound acts as a versatile ligand for the formation of metal complexes. Researchers have employed it in the synthesis of chiral tropocoronands, which have potential utility in asymmetric catalysis .

- N1,2-Diphenylethane-1,2-diamine, along with benzylamine (BA), has been used for the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols. This approach, mediated by an oxidant such as potassium hexacyanoferrate, enables bioanalysis via liquid chromatography with fluorescence detection .

- (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN), an enantiomer of N1,2-Diphenylethane-1,2-diamine, is widely used as a chiral auxiliary and ligand. It plays a crucial role in the synthesis of asymmetric catalysts, including BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones .

Versatile Ligand for Metal Complexes

Fluorogenic Derivatization in Bioanalysis

Chiral Auxiliary and Ligand for Asymmetric Catalysts

安全和危害

作用机制

Target of Action

N1,2-Diphenylethane-1,2-diamine, also known as 1,4-Diphenylethylenediamine, is primarily used as a chiral auxiliary and ligand in the synthesis of asymmetric catalysts . It is also used as a chiral solvating agent in NMR studies .

Mode of Action

The compound interacts with its targets by acting as a chiral auxiliary and ligand. It is used in the synthesis of asymmetric catalysts such as BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones . It is also used as a chiral solvating agent in NMR studies .

Biochemical Pathways

The compound is involved in the asymmetric hydrogenation pathway . It is used as a ligand in the synthesis of asymmetric catalysts, which are used for the stereoselective hydrogenation of ketones . It can also be used to catalyze enantioselective intramolecular Stetter reaction and oxodiene Diels-Alder reaction .

Result of Action

The compound’s action results in the formation of asymmetric catalysts that are used for the stereoselective hydrogenation of ketones . This allows for the production of chiral molecules, which are important in many areas of chemistry and biology.

属性

IUPAC Name |

N',1-diphenylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORMNFOQTHQKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,2-Diphenylethane-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)

![4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2450735.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2450746.png)

![1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2450753.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2450754.png)